molecular formula C13H18FN B13313545 N-[1-(3-fluorophenyl)ethyl]cyclopentanamine

N-[1-(3-fluorophenyl)ethyl]cyclopentanamine

Cat. No.: B13313545
M. Wt: 207.29 g/mol
InChI Key: JCHIPIAYWBWUMR-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)ethyl]cyclopentanamine is an organic compound with the molecular formula C13H18FN It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a cyclopentanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)ethyl]cyclopentanamine typically involves the reaction of 3-fluoroacetophenone with cyclopentylamine. The process can be summarized as follows:

    Step 1: 3-fluoroacetophenone is reacted with a suitable reducing agent to form 1-(3-fluorophenyl)ethanol.

    Step 2: The resulting 1-(3-fluorophenyl)ethanol is then subjected to a dehydration reaction to yield 1-(3-fluorophenyl)ethene.

    Step 3: Finally, 1-(3-fluorophenyl)ethene undergoes an amination reaction with cyclopentylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenyl)ethyl]cyclopentanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-[1-(3-fluorophenyl)ethyl]cyclopentanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The cyclopentanamine moiety may also contribute to the compound’s overall activity by influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenyl)ethyl]cyclopentanamine
  • N-[1-(3-bromophenyl)ethyl]cyclopentanamine
  • N-[1-(3-methylphenyl)ethyl]cyclopentanamine

Uniqueness

N-[1-(3-fluorophenyl)ethyl]cyclopentanamine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability compared to its analogs with different substituents.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

N-[1-(3-fluorophenyl)ethyl]cyclopentanamine

InChI

InChI=1S/C13H18FN/c1-10(15-13-7-2-3-8-13)11-5-4-6-12(14)9-11/h4-6,9-10,13,15H,2-3,7-8H2,1H3

InChI Key

JCHIPIAYWBWUMR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC2CCCC2

Origin of Product

United States

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